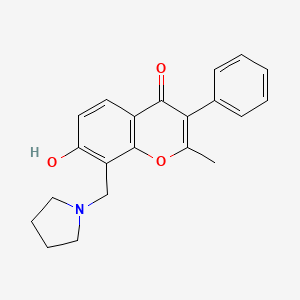
7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, exhibits significant biological activities that warrant detailed exploration. This compound, with the molecular formula C21H21NO3 and a molecular weight of 335.403 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
The compound is characterized by the following properties:
- Molecular Formula : C21H21NO3
- Molecular Weight : 335.403 g/mol
- IUPAC Name : 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also notable.
-
Inflammasome Inhibition :
- The compound has been reported to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in various diseases, including neuroinflammation .
- This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-1β and TNFα, which are often elevated in chronic inflammatory conditions .
- Research Findings :
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits cell proliferation | Targets thymidylate synthase and HDAC |
| Anti-inflammatory | Reduces cytokine levels | Inhibits NLRP3 inflammasome activation |
Applications De Recherche Scientifique
1. Anti-inflammatory Properties
Research indicates that derivatives of chromenone compounds, including 7-hydroxy derivatives, exhibit anti-inflammatory effects. A study demonstrated that modifications to the chromenone structure enhanced its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt pathway .
3. Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated a capacity to reduce oxidative stress and improve cognitive function, indicating potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study published in the journal Nature detailed the synthesis and biological evaluation of several chromenone derivatives, including 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. The results showed significant inhibition of IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages, underscoring its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer treatment, this compound was tested against MCF-7 cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-19(15-7-3-2-4-8-15)20(24)16-9-10-18(23)17(21(16)25-14)13-22-11-5-6-12-22/h2-4,7-10,23H,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPHDMPQHERIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














